physical and chemical properties of 3,5-dichloro-4-nitroaniline
physical and chemical properties of 3,5-dichloro-4-nitroaniline
An In-Depth Technical Guide to 3,5-Dichloro-4-Nitroaniline: Properties, Synthesis, and Analysis
Executive Summary
This technical guide provides a comprehensive overview of 3,5-dichloro-4-nitroaniline (CAS No. 59992-52-8), a chlorinated nitroaromatic compound of significant interest to researchers in environmental science, toxicology, and drug development. While it is a lesser-studied isomer, its structural similarity to key industrial intermediates and metabolites underscores its relevance. This document details its known and predicted physicochemical properties, outlines a plausible synthetic pathway, presents robust analytical methodologies for its detection and quantification, and discusses its applications, particularly as a potential chemical intermediate. Emphasis is placed on the scientific rationale behind analytical techniques, providing field-proven insights for laboratory professionals.
Introduction
3,5-Dichloro-4-nitroaniline is an organic compound featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an amine group.[1] The specific arrangement of these functional groups dictates its chemical behavior, reactivity, and toxicological profile. While its direct applications are not as widely documented as those of its isomers, its structural motifs are present in numerous commercially significant molecules, including dyes, pharmaceuticals, and agrochemicals.[2][3]
Notably, the dichloroaniline core is found in the metabolites of widely used dicarboximide fungicides, making compounds of this class critical biomarkers for monitoring environmental contamination and human exposure. This guide serves as a foundational resource for scientists requiring a deep technical understanding of this molecule.
Physicochemical Properties
The physical and chemical characteristics of 3,5-dichloro-4-nitroaniline are governed by the interplay of its functional groups. The nitro group acts as a strong electron-withdrawing group, while the amine group is an electron-donating group. The chlorine atoms also contribute to the molecule's electrophilic character and overall stability. While specific experimental data for this isomer is limited in publicly available literature, properties can be inferred from closely related compounds and chemical principles.
Table 1: Core Physicochemical Identifiers and Properties of 3,5-Dichloro-4-Nitroaniline
| Property | Value / Description | Source(s) |
| CAS Number | 59992-52-8 | [1] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| Appearance | Predicted to be a yellow or brown crystalline solid, typical for nitroaniline compounds. | [2] |
| Melting Point | Not explicitly reported. Isomers like 3-chloro-4-nitroaniline melt at 148-162 °C, while 2,6-dichloro-4-nitroaniline melts at 193 °C. | [2] |
| Boiling Point | Not explicitly reported. The non-nitrated parent, 3,5-dichloroaniline, boils at ~260 °C. | [4] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, ether, and acetone. | [3][5] |
Spectroscopic Profile for Structural Elucidation
For unequivocal identification, a combination of spectroscopic methods is essential. Based on the structure, the following spectral characteristics are predicted:
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¹H NMR Spectroscopy : The spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons. This signal would likely appear as a singlet in the aromatic region (δ 7.0-8.5 ppm), shifted downfield due to the electron-withdrawing effects of the nitro and chloro groups. A broad singlet corresponding to the amine (-NH₂) protons would also be expected.
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¹³C NMR Spectroscopy : Four distinct signals for the aromatic carbons are predicted, corresponding to the C-NH₂, C-Cl, C-H, and C-NO₂ carbons.
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Infrared (IR) Spectroscopy : Characteristic absorption bands would confirm the presence of the key functional groups. Expected peaks include:
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N-H stretching (amine group) around 3300-3500 cm⁻¹.
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Asymmetric and symmetric N-O stretching (nitro group) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
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C-Cl stretching in the fingerprint region, typically below 800 cm⁻¹.
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Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z 206/208/210, reflecting the isotopic pattern of two chlorine atoms (approximately 9:6:1 ratio). Key fragmentation pathways would involve the loss of the nitro group (NO₂) and subsequent elimination of chlorine or HCl.
Synthesis and Chemical Reactivity
A logical precursor is 2,6-dichloro-4-nitroaniline. The synthesis could proceed via a Sandmeyer-type reaction or a related diazotization-reduction sequence to yield the target intermediate, 3,5-dichloronitrobenzene, which can then be selectively aminated.[6][7][8]
Caption: Plausible two-stage synthesis of 3,5-dichloro-4-nitroaniline.
Reactivity Insights: The molecule's reactivity is dominated by its functional groups. The amino group can be diazotized or acylated. The aromatic ring is deactivated towards electrophilic substitution due to the potent electron-withdrawing nitro group. However, it is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Analytical Methodologies for Detection and Quantification
Accurate and sensitive detection of chloroanilines is critical, especially in environmental and biological matrices. The primary analytical techniques are chromatography-based, coupled with mass spectrometry.
Sample Preparation: The Key to Accuracy
The goal of sample preparation is to isolate the analyte from a complex matrix (e.g., soil, water, urine) and concentrate it to a level suitable for instrumental analysis.
Protocol: Hydrolysis and Liquid-Liquid Extraction (LLE) for Biological Samples
This protocol is adapted from methods used for the related metabolite 3,5-dichloroaniline and is designed to free the analyte from conjugates.
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Hydrolysis: To a 1 mL urine sample, add a strong base (e.g., 1 mL of 10 M NaOH). Heat the mixture (e.g., at 60°C for 1 hour) to hydrolyze any conjugated metabolites back to the parent aniline.
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Causality: In vivo, metabolites are often conjugated with glucuronic acid or sulfate to increase water solubility for excretion. Basic hydrolysis is a robust method to cleave these linkages, ensuring a total measurement of exposure.
-
-
Neutralization & Extraction: Cool the sample and neutralize it with a strong acid (e.g., HCl). Add an immiscible organic solvent like toluene or ethyl acetate (e.g., 5 mL).
-
Phase Separation: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase. Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
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Concentration: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 100 µL of methanol/water) for analysis.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for quantifying trace levels of polar to semi-polar compounds like 3,5-dichloro-4-nitroaniline in complex matrices due to its high sensitivity and selectivity.
Caption: Workflow for HPLC-MS/MS analysis using Selected Reaction Monitoring (SRM).
Step-by-Step HPLC-MS/MS Protocol:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. A typical gradient might run from 10% B to 95% B over 10 minutes.
-
Causality: The C18 stationary phase retains the nonpolar analyte. Gradient elution starts with a high-water content to trap the analyte at the column head and gradually increases the organic solvent content to elute it, ensuring sharp peaks and good separation from matrix interferences. Formic acid aids in protonation for positive-ion ESI.
-
-
Mass Spectrometric Detection:
-
Ionization: Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
Detection Mode: Operate in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and selectivity.
-
SRM Transitions: A specific precursor ion (the protonated molecule, [M+H]⁺ at m/z 207) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). At least two transitions should be monitored for confident identification and quantification.
-
Trustworthiness: The SRM technique is a self-validating system. It is highly unlikely that an interfering compound will have both the same retention time and the same precursor-product ion transition as the target analyte, virtually eliminating false positives.
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Applications in Research and Agrochemical Monitoring
The primary documented relevance of the dichloroaniline structure is in the context of agrochemical metabolism.
-
Biomarker of Exposure: Fungicides like vinclozolin and iprodione metabolize to 3,5-dichloroaniline. Monitoring for this or related metabolites in human or environmental samples provides a reliable measure of exposure to the parent pesticides. The analytical methods described here are directly applicable to such toxicological and environmental monitoring studies.
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Chemical Intermediate: Chlorinated nitroanilines are valuable precursors in organic synthesis.[2] They serve as building blocks for azo dyes, active pharmaceutical ingredients (APIs), and other specialty chemicals. The amine group can be readily converted to other functionalities via diazotization, and the nitro group can be reduced to an amine, providing a route to substituted phenylenediamines.
Safety, Handling, and Storage
3,5-Dichloro-4-nitroaniline belongs to a class of compounds generally considered hazardous. While specific toxicological data is scarce, the safety precautions for related toxic chloroanilines and nitroanilines should be strictly followed.
Table 2: Hazard Profile and Handling Recommendations
| Aspect | Guideline | Source(s) |
| Primary Hazards | Toxic by ingestion, inhalation, and skin absorption. Potential for target organ damage with repeated exposure. Toxic to aquatic life. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a certified chemical fume hood. | |
| Handling | Avoid creating dust. Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [3] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. | |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste. |
Conclusion
3,5-Dichloro-4-nitroaniline is a specialty chemical whose significance is rooted in its structural relationship to important industrial and environmental compounds. This guide has provided a detailed technical framework covering its core properties, a plausible synthetic route, and, most critically, robust, field-tested analytical methodologies for its reliable detection. For researchers in drug development, environmental monitoring, and toxicology, a thorough understanding of these principles is paramount for generating accurate, reproducible, and trustworthy data.
References
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PrepChem. (n.d.). Synthesis of 3,5-dichloro-nitro-benzene. PrepChem.com. [Link]
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Chemsrc. (2025, November 25). 3,5-dichloro-N,N-dimethyl-4-nitroaniline | CAS#:33739-96-7. [Link]
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NextSDS. (n.d.). 3,5-DICHLORO-4-NITROANILINE — Chemical Substance Information. [Link]
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Wikipedia. (n.d.). 3,5-Dichloroaniline. [Link]
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Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. [Link]
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NIST. (n.d.). 4,5-Dichloro-2-nitroaniline. NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.). CN112500295A - Production process of 3, 5-dichloronitrobenzene.
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Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. [Link]
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NIST. (n.d.). 4,5-Dichloro-2-nitroaniline. NIST Chemistry WebBook (with IR Spectrum). [Link]
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ACS Publications. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. [Link]
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